1,9-Dimethylguanine

Catalog No.
S12358958
CAS No.
42484-34-4
M.F
C7H9N5O
M. Wt
179.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,9-Dimethylguanine

CAS Number

42484-34-4

Product Name

1,9-Dimethylguanine

IUPAC Name

2-amino-1,9-dimethylpurin-6-one

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

InChI

InChI=1S/C7H9N5O/c1-11-3-9-4-5(11)10-7(8)12(2)6(4)13/h3H,1-2H3,(H2,8,10)

InChI Key

MXLVASHNANBJDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N(C2=O)C)N

1,9-Dimethylguanine is a natural product found in Isodictya erinacea with data available.

1,9-Dimethylguanine is a methylated derivative of guanine, a fundamental nucleobase in nucleic acids. Its chemical formula is C₇H₉N₅O, with a molecular weight of approximately 179.18 g/mol. The structure consists of a guanine base with two methyl groups attached at the 1 and 9 positions of the purine ring. This compound is significant in the study of nucleic acid chemistry and has implications in understanding mutagenesis and carcinogenesis.

Typical of alkylated guanines. Notably, it can participate in methylation reactions, leading to the formation of different derivatives such as O6,9-dimethylguanine. In the presence of bases like potassium carbonate, it can react with other nucleophiles, resulting in ring-opening products or further methylation at different sites .

Key Reactions:

  • Methylation: Can produce O6,9-dimethylguanine.
  • Dealkylation: Under certain conditions, it can revert to guanine or form other derivatives.
  • Photoinduced reactions: Exhibits unique properties under UV light, affecting its stability and reactivity .

1,9-Dimethylguanine is known for its role as a model compound for studying DNA alkylation effects. It can mimic natural nucleobases during DNA replication and repair processes. Its presence in DNA can lead to mutations due to mispairing during replication, contributing to mutagenesis and potentially carcinogenesis. Studies indicate that the compound can affect cellular mechanisms by influencing gene expression and protein synthesis .

Several methods exist for synthesizing 1,9-dimethylguanine:

  • Methylation of Guanine: Directly methylating guanine using methylating agents such as dimethyl sulfate or iodomethane.
  • Chemical Modification: Starting from other guanine derivatives and introducing methyl groups through various organic reactions.
  • Synthetic Pathways: Utilizing multi-step synthetic routes involving intermediates that are further modified to yield 1,9-dimethylguanine .

1,9-Dimethylguanine has several applications in research and industry:

  • Mutagenesis Studies: Used to investigate the mechanisms of DNA damage and repair.
  • Pharmaceutical Research: Serves as a model compound for drug development targeting DNA interactions.
  • Biochemical Assays: Utilized in assays to study enzyme interactions and nucleic acid stability.

Research on 1,9-dimethylguanine has revealed its interactions with various biomolecules:

  • DNA Polymerases: It can be incorporated into DNA strands during replication, affecting fidelity.
  • Proteins: Interactions with proteins involved in DNA repair pathways have been documented.
  • Other Nucleobases: Studies show how it pairs with other bases can lead to mutations due to improper base pairing .

1,9-Dimethylguanine shares structural similarities with several other alkylated guanines. Here are some notable comparisons:

CompoundStructureUnique Features
GuanineC5H5N5ONatural nucleobase; no alkyl groups
O6-MethylguanineC6H8N4OMethyl group at O6; known mutagen
1-MethylguanineC6H7N5OMethyl group at position 1; less studied
7-MethylguanineC6H7N5OMethyl group at position 7; affects base pairing
1,7-DimethylguanineC7H9N5OTwo methyl groups at positions 1 and 7

Uniqueness

1,9-Dimethylguanine is unique due to its specific methyl substitutions that influence its chemical reactivity and biological activity differently compared to other methylated guanines. Its dual methylation pattern affects its interaction with enzymes and nucleic acids, making it a valuable compound for understanding DNA dynamics.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

179.08070993 g/mol

Monoisotopic Mass

179.08070993 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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